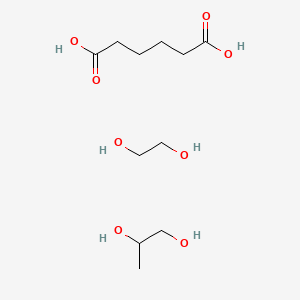

Ethane-1,2-diol;hexanedioic acid;propane-1,2-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethane-1,2-diol, hexanedioic acid, and propane-1,2-diol are organic compounds that play significant roles in various industrial and scientific applications. Ethane-1,2-diol, also known as ethylene glycol, is a diol with two hydroxyl groups. Hexanedioic acid, commonly known as adipic acid, is a dicarboxylic acid. Propane-1,2-diol, also known as propylene glycol, is another diol with two hydroxyl groups. These compounds are often used in the production of polymers, antifreeze, and as intermediates in chemical synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

-

Ethane-1,2-diol

- Ethane-1,2-diol is primarily produced from ethylene via the intermediate ethylene oxide. Ethylene oxide is hydrated to form ethane-1,2-diol in the presence of a catalyst .

- Reaction: [ \text{C}_2\text{H}_4\text{O} + \text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_6\text{O}_2 ]

-

Hexanedioic acid

- Hexanedioic acid is typically synthesized through the oxidation of cyclohexane using nitric acid. The reaction involves multiple steps, including the formation of intermediates such as cyclohexanol and cyclohexanone .

- Reaction: [ \text{C}6\text{H}{12} + \text{HNO}_3 \rightarrow \text{C}6\text{H}{10}\text{O}_2 + \text{H}_2\text{O} ]

-

Propane-1,2-diol

- Propane-1,2-diol is produced from propylene oxide through hydrolysis. The reaction is catalyzed by either an acid or a base .

- Reaction: [ \text{C}_3\text{H}_6\text{O} + \text{H}_2\text{O} \rightarrow \text{C}_3\text{H}_8\text{O}_2 ]

Industrial Production Methods

Ethane-1,2-diol: Industrial production involves the hydration of ethylene oxide in large reactors, followed by purification through distillation.

Hexanedioic acid: Industrially, hexanedioic acid is produced by the oxidation of cyclohexane in the presence of air and a catalyst, followed by purification.

Propane-1,2-diol: Industrial production involves the hydrolysis of propylene oxide in large-scale reactors, followed by purification.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation

-

Reduction

-

Substitution

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Acid or base catalysts for hydrolysis reactions.

Major Products

Ethane-1,2-diol: Oxalic acid, ethylene glycol ethers.

Hexanedioic acid: Hexane-1,6-diol, adipic acid esters.

Propane-1,2-diol: Lactic acid, propylene glycol ethers.

Wissenschaftliche Forschungsanwendungen

Chemistry

Polymer Production: Ethane-1,2-diol and hexanedioic acid are used in the production of polyesters and polyamides.

Solvents: Propane-1,2-diol is used as a solvent in various chemical reactions.

Biology

Cryoprotectants: Ethane-1,2-diol is used as a cryoprotectant in biological research.

Pharmaceuticals: Propane-1,2-diol is used as a solvent and stabilizer in pharmaceutical formulations.

Medicine

Antifreeze: Ethane-1,2-diol is used in antifreeze formulations to prevent freezing in medical equipment.

Drug Delivery: Propane-1,2-diol is used in drug delivery systems to enhance the solubility of active ingredients.

Industry

Wirkmechanismus

Ethane-1,2-diol: Acts as a cryoprotectant by lowering the freezing point of water, preventing ice crystal formation.

Hexanedioic acid: Acts as a monomer in polymerization reactions, forming long-chain polymers.

Propane-1,2-diol: Enhances the solubility of active ingredients in pharmaceutical formulations by interacting with hydrophobic and hydrophilic regions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethylene glycol: Similar to ethane-1,2-diol, used in antifreeze and polymer production.

Adipic acid: Similar to hexanedioic acid, used in nylon production.

Propylene glycol: Similar to propane-1,2-diol, used in food and pharmaceutical industries.

Uniqueness

Ethane-1,2-diol: Unique in its ability to act as a cryoprotectant and coolant.

Hexanedioic acid: Unique in its application in the production of nylon and other polyamides.

Propane-1,2-diol: Unique in its use as a solvent and stabilizer in pharmaceuticals.

Eigenschaften

CAS-Nummer |

26523-14-8 |

|---|---|

Molekularformel |

C11H24O8 |

Molekulargewicht |

284.30 g/mol |

IUPAC-Name |

ethane-1,2-diol;hexanedioic acid;propane-1,2-diol |

InChI |

InChI=1S/C6H10O4.C3H8O2.C2H6O2/c7-5(8)3-1-2-4-6(9)10;1-3(5)2-4;3-1-2-4/h1-4H2,(H,7,8)(H,9,10);3-5H,2H2,1H3;3-4H,1-2H2 |

InChI-Schlüssel |

SBTWDPVRUJHZSW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CO)O.C(CCC(=O)O)CC(=O)O.C(CO)O |

Verwandte CAS-Nummern |

26523-14-8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Bis(2-hydroxyethyl)amino]butan-1-OL](/img/structure/B14701578.png)

![8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14701613.png)

![1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione](/img/structure/B14701664.png)